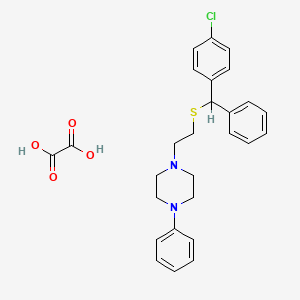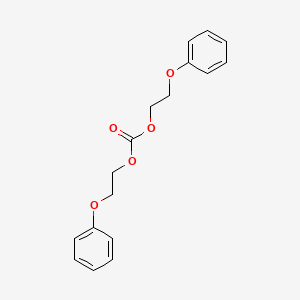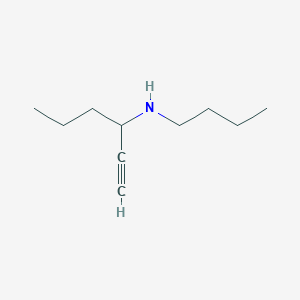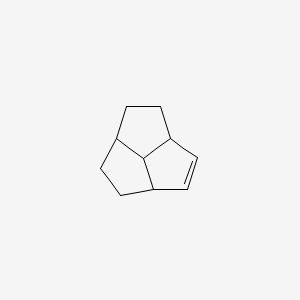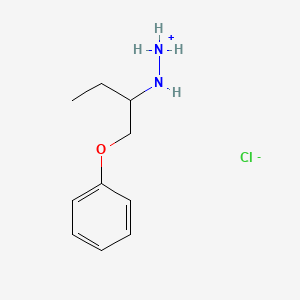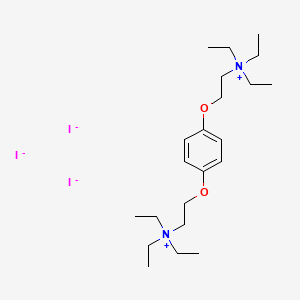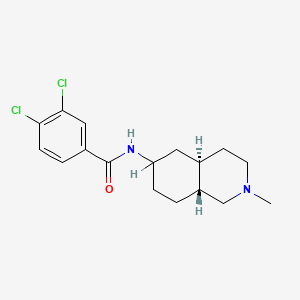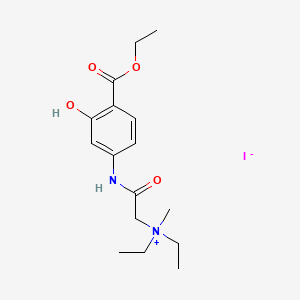
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide is a synthetic compound that belongs to the class of salicylate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide typically involves the esterification of salicylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted salicylates
Applications De Recherche Scientifique
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an active ingredient in antimicrobial drugs.
Industry: Utilized in the formulation of cosmetic products due to its UV-absorbing properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in bacteria and fungi, leading to cell death .
Comparaison Avec Des Composés Similaires
Ethyl salicylate: Known for its use in perfumery and as a flavoring agent.
Methyl salicylate: Commonly used in topical analgesics for its pain-relieving properties.
Glycol salicylate: Used in combination with other salicylates for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
73680-85-0 |
|---|---|
Formule moléculaire |
C16H25IN2O4 |
Poids moléculaire |
436.28 g/mol |
Nom IUPAC |
[2-(4-ethoxycarbonyl-3-hydroxyanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C16H24N2O4.HI/c1-5-18(4,6-2)11-15(20)17-12-8-9-13(14(19)10-12)16(21)22-7-3;/h8-10H,5-7,11H2,1-4H3,(H-,17,19,20,21);1H |
Clé InChI |
HXVWCFCWNSPFSK-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OCC)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




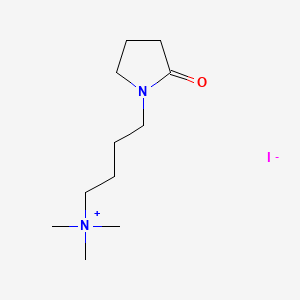
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
